2-Amino-3-bromo-4-fluorobenzonitrile is an organic compound characterized by the molecular formula CHBrFN. This compound is a derivative of benzonitrile, featuring an amino group, a bromo substituent, and a fluoro substituent on the benzene ring. The presence of these functional groups significantly influences its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.
2-Amino-3-bromo-4-fluorobenzonitrile is an aromatic organic compound with the chemical formula C7H4BrFN. While its specific applications are not extensively documented, its synthesis and characterization have been reported in scientific research. Researchers have described methods for its preparation using various starting materials and reaction conditions [].
Due to the presence of functional groups like amine, bromine, and fluorine, 2-Amino-3-bromo-4-fluorobenzonitrile possesses properties that could be of interest for various scientific research applications. These potential applications include:
The synthesis of 2-Amino-3-bromo-4-fluorobenzonitrile typically involves several steps:
2-Amino-3-bromo-4-fluorobenzonitrile has diverse applications across multiple fields:
Interaction studies focus on understanding how 2-Amino-3-bromo-4-fluorobenzonitrile behaves in biological systems. These investigations assess its interactions with proteins or enzymes, which are crucial for determining its pharmacological properties and safety profiles. Key areas of research include:
Several compounds share structural similarities with 2-Amino-3-bromo-4-fluorobenzonitrile, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Amino-4-bromo-3-fluorobenzonitrile | 1209498-46-3 | 0.88 |
4-Bromo-2-fluorobenzonitrile | 1334331-01-9 | 0.86 |
3-Bromo-4-fluorobenzonitrile | 627871-16-3 | 0.81 |
The uniqueness of 2-Amino-3-bromo-4-fluorobenzonitrile lies in the specific positioning of its substituents on the benzene ring. This arrangement influences its reactivity patterns and the types of derivatives that can be synthesized compared to its analogs. These structural differences play a crucial role in determining their respective applications in research and industry.